molecular formula C18H20Cl2N2O3 B4830579 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(4-chlorophenyl)propyl]urea

1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(4-chlorophenyl)propyl]urea

Cat. No.: B4830579
M. Wt: 383.3 g/mol
InChI Key: JCMVHSRIODTJLV-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(4-chlorophenyl)propyl]urea is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(4-chlorophenyl)propyl]urea typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known chemical reactions. The synthetic route generally includes the following steps:

    Formation of the Urea Linkage: This step involves the reaction of an amine with an isocyanate to form the urea linkage. The reaction conditions usually include a solvent such as dichloromethane and a catalyst like triethylamine.

    Substitution Reactions: The introduction of the chloro and methoxy groups is achieved through substitution reactions. Common reagents include chlorinating agents like thionyl chloride and methoxylating agents such as dimethyl sulfate.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(4-chlorophenyl)propyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.

Scientific Research Applications

1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(4-chlorophenyl)propyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(4-chlorophenyl)propyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(4-chlorophenyl)propyl]urea can be compared with similar compounds such as:

    N-(5-Chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide: This compound shares structural similarities but differs in its functional groups, leading to different chemical and biological properties.

    1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine: Another structurally related compound with different substituents, affecting its reactivity and applications.

    Dicofol: A compound with a similar chlorinated phenyl structure but used primarily as a pesticide.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-[1-(4-chlorophenyl)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3/c1-4-14(11-5-7-12(19)8-6-11)21-18(23)22-15-9-13(20)16(24-2)10-17(15)25-3/h5-10,14H,4H2,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMVHSRIODTJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.